molecular formula C18H17ClN2S B2429608 1-(4-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole CAS No. 1226433-03-9

1-(4-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole

Cat. No. B2429608
M. Wt: 328.86
InChI Key: XDOGXBYFGJHFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an imidazole derivative. Imidazole is a heterocyclic aromatic organic compound that is made up of 5 atoms in its ring, which includes 2 nitrogen atoms. The presence of the chlorophenyl, isopropylthio, and phenyl groups suggest that this compound may have unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, along with the chlorophenyl, isopropylthio, and phenyl groups, would contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The imidazole ring, for example, is a common site of reactivity in many chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its atoms .

Scientific Research Applications

Synthesis and Structural Analysis

  • Microwave-Assisted Synthesis : A study detailed the microwave-assisted synthesis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole, showcasing a novel method for creating such compounds with efficiency and confirmed the product's structure through X-ray diffraction (XRD) studies (Saberi et al., 2009).

  • Crystal Structure Determination : Research on 2-(4-Chlorophenyl)-3-(phenyl-amino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one has contributed to the understanding of molecular structures, where the imidazole ring's orientation in relation to other groups was clarified, enhancing insights into molecular interactions and stability (Sharma et al., 2017).

Potential Antimicrobial Activities

  • Antibacterial Properties : A novel, nonmutagenic antibacterial compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, has been investigated for its specific activity against anaerobic bacteria, demonstrating the potential for imidazole derivatives in targeting resistant bacterial strains (Dickens et al., 1991).

  • Antifungal Drug Clotrimazole : Research on the structure of clotrimazole, a related imidazole derivative, has provided insights into its antifungal mechanism, showcasing the significance of phenyl-imidazole structures in developing antifungal therapies (Song & Shin, 1998).

Corrosion Inhibition

  • Inhibitory Action on Mild Steel Corrosion : The inhibitory effects of imidazole derivatives on mild steel corrosion in sulfuric acid medium have been explored, demonstrating the compounds' efficacy as corrosion inhibitors, which is critical for industrial applications (Ouakki et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include further exploration of its properties, potential uses, and mechanisms of action. This could involve in-depth studies and experimental testing .

properties

IUPAC Name

1-(4-chlorophenyl)-5-phenyl-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2S/c1-13(2)22-18-20-12-17(14-6-4-3-5-7-14)21(18)16-10-8-15(19)9-11-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOGXBYFGJHFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole

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